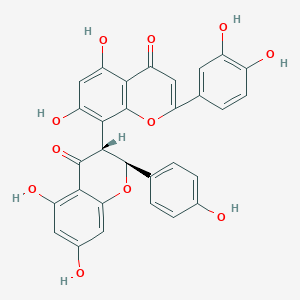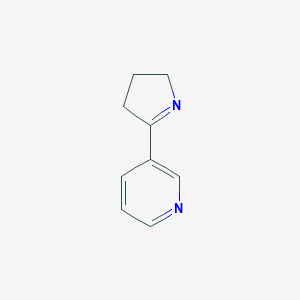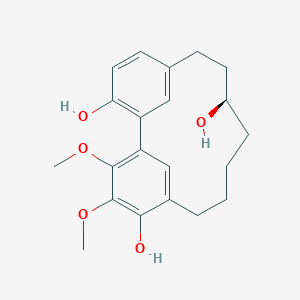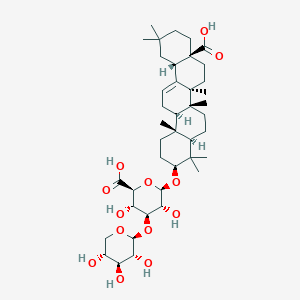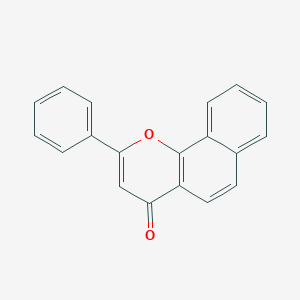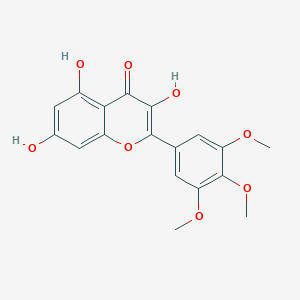
cis-Nerolidol
Overview
Description
Cis-Nerolidol is one of two Nerolidol isomers found in many essential oils, fruits, vegetables, and herbs . It exhibits antioxidant and antibacterial activities . It is also known by the names peruviol and penetrol .
Synthesis Analysis
Most acyclic monoterpenes, including this compound, are synthesized by members of the tps-g and tps-b subclades of terpene synthases . They are derived from geranyl diphosphate (GDP) or its cis isomer neryl diphosphate .Molecular Structure Analysis
This compound has a molecular formula of C15H26O . Its average mass is 222.366 Da and its monoisotopic mass is 222.198364 Da .Chemical Reactions Analysis
This compound has been found to exhibit strong anti-tumor effects . It has also been found to inhibit the formation of S. aureus ATCC 6538 biofilms by 45–80% .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 276.0±0.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 59.7±6.0 kJ/mol .Scientific Research Applications
Anticancer Activity : Cis-Nerolidol exhibits potential as an anticancer agent. It has been shown to assist cisplatin in inducing early apoptosis in human laryngeal carcinoma cells through oxidative stress and mitochondrial-mediated pathways (Balakrishnan et al., 2022). Similarly, it induces bladder carcinoma cell death through DNA damage and endoplasmic reticulum stress (Glumac et al., 2023).
Pharmacological and Biological Activities : this compound has a wide range of pharmacological and biological activities. It's used in cosmetics and non-cosmetic products, and its medicinal properties are being explored for potential health benefits (Chan et al., 2016).
Antioxidant and Antiproliferative Effects : This compound exhibits significant antioxidant and antiproliferative effects. Its ability to protect cells from oxidative stress and inhibit cell proliferation makes it a candidate for use as an antioxidant and antiproliferative agent (Vinholes et al., 2014).
Antimicrobial Activity : Studies demonstrate that this compound has notable antimicrobial activity, including against airborne microbes and as an enhancer of antibiotics' effectiveness against bacteria like Staphylococcus aureus and Escherichia coli (Krist et al., 2015); (Brehm-Stecher & Johnson, 2003).
Effects on Mitochondrial and Cellular Energetics : this compound affects mitochondrial and cellular energetics, potentially causing a decrease in phosphorylative systems and affecting ATP/ADP levels, indicating potential toxic effects at certain concentrations (Ferreira et al., 2012).
Solubility and Photostability Enhancement : Research has explored improving the solubility and photostability of nerolidol through encapsulation in cyclodextrins, enhancing its application in the food industry (Azzi et al., 2017).
Antinociceptive and Anti-inflammatory Activities : this compound shows antinociceptive (pain-relieving) and anti-inflammatory activities, possibly involving the GABAergic system and suppression of proinflammatory cytokines (Fonsêca et al., 2016).
Genotoxicity Assessment : While displaying numerous beneficial effects, nerolidol has also been evaluated for genotoxicity. It exhibits weak genotoxicity and clastogenicity in mouse cells, warranting caution in its use (Pículo et al., 2011).
Mechanism of Action
Target of Action
cis-Nerolidol, a naturally occurring sesquiterpene alcohol, primarily targets bladder carcinoma cell lines . It has been found to interact with these cells, inducing DNA damage and endoplasmic reticulum (ER) stress .
Mode of Action
This compound interacts with its targets through a unique mechanism of action. It induces DNA damage and ER stress in bladder carcinoma cell lines . A mechanistic study identified a common cAMP, Ca2+, and MAPK axis involved in signal propagation and amplification, leading to ER stress . Inhibition of any part of this signaling cascade prevented both cell death pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It significantly decreases the phosphorylation of p38, JNK, and ERK 1/2 MAP kinases and NF-κB signaling pathways . It also induces endoplasmic reticulum stress through extensive CYP2C19 and CYP1A2 oxidation .
Pharmacokinetics
It is known that this compound has high hydrophobicity, which allows for easier penetration across the plasma membrane and interaction with intracellular proteins and/or intra-organelle sites .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
cis-Nerolidol has been shown to interact with various enzymes and proteins, leading to distinct biochemical reactions. For instance, it has been found to induce DNA damage and endoplasmic reticulum (ER) stress . A mechanistic study identified a common cAMP, Ca 2+, and MAPK axis involved in signal propagation and amplification, leading to ER stress .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation and induces two distinct cell death pathways in bladder carcinoma cell lines . It also influences cell function by inducing DNA damage and ER stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces DNA damage and ER stress, leading to cell death .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to have long-term effects on cellular function in laboratory settings. It induces two distinct cell death pathways, one early occurring pathway characterized by membrane blebbing and cell swelling followed by membrane rupture, and a late cell death pathway characterized by cytoplasmic vacuolization and changes in cell shape .
properties
IUPAC Name |
(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTLCLSUCSAZDY-KAMYIIQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C\CCC(C)(C=C)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047239 | |
| Record name | cis-Nerolidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |
| Record name | Nerolidol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |
| Record name | Nerolidol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.872-0.879 | |
| Record name | Nerolidol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS RN |
3790-78-1, 142-50-7 | |
| Record name | cis-Nerolidol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nerolidol cis-form | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Nerolidol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nerolidol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.149 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NEROLIDOL, (6Z)-(±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K23DEF7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: While cis-Nerolidol's specific protein targets remain largely elusive, research suggests multiple mechanisms of action contribute to its observed effects. One study found that this compound induces both caspase-dependent and caspase-independent cell death in bladder carcinoma cell lines. [] This induction involves DNA damage, ER stress, and activation of the cAMP, Ca2+, and MAPK signaling axis. [] Further research demonstrated that this compound significantly inhibited MAPK and NF-κB signaling pathways in LPS-stimulated RAW 264.7 macrophages and DSS-induced colitis, suggesting its anti-inflammatory properties. [] In Arabidopsis thaliana, this compound showed dose-dependent phytotoxic effects, altering root morphology, auxin balance, sugar, amino acid, and carboxylic acid profiles, and increasing oxidative stress markers. []
ANone:
A: this compound exhibits good stability in various formulations. It is commonly used as a fragrance ingredient in cosmetics, perfumes, and detergents due to its pleasant floral aroma. [] Information regarding its compatibility with specific materials and long-term stability under various environmental conditions (temperature, light, pH) might require further investigation.
ANone: this compound is not known to possess catalytic properties. Its biological activities stem from its interactions with biological systems rather than its ability to catalyze chemical reactions.
A: Yes, computational chemistry has been used to study this compound. 3D-QSAR models were developed to relate the hepatoprotective activity of this compound and other sesquiterpenes with their molecular properties. [] These models demonstrated good fit and predictive power, suggesting the importance of structural features like shape, branching, symmetry, and electronegative fragments for hepatoprotective activity. []
A: While this compound is generally considered stable in various formulations, specific data regarding its degradation pathways and long-term stability under different conditions requires further investigation. Encapsulation techniques like nanoencapsulation using biocompatible materials could be explored to improve its solubility, bioavailability, and controlled release for specific applications. []
ANone: Information regarding specific SHE regulations and compliance for this compound is not explicitly addressed in the provided literature. As with any chemical substance, it is crucial to consult relevant safety data sheets, regulatory guidelines, and implement appropriate handling, storage, and disposal practices to ensure safety and minimize potential risks.
A: A pilot study investigated the presence of this compound in human urine after topical application but found no detectable levels, indicating low transdermal absorption. [] Detailed studies on its ADME profile, including its metabolic pathways and excretion routes, are limited. Further research is needed to fully elucidate its PK/PD characteristics and establish its in vivo efficacy for various therapeutic applications.
ANone: The provided research does not offer information on resistance mechanisms specifically associated with this compound. It is crucial to conduct further research to investigate the possibility of resistance development, especially in the context of its potential anti-cancer and antimicrobial properties.
A: Research on this compound has evolved from its initial identification as a fragrance compound to exploring its diverse biological activities. Early studies focused on its presence in essential oils and its aroma characteristics. [, , , ] Over time, research began to unravel its anti-microbial, [, ] anti-inflammatory, [] anti-cancer, [, ] and antioxidant properties. [, , ] Further investigation into its mechanisms of action, pharmacological properties, and potential therapeutic applications represents a significant milestone in this compound research.
A: this compound research bridges multiple disciplines, including chemistry, biology, pharmacology, and agriculture. [] Its diverse biological activities make it relevant for developing novel pharmaceuticals, agricultural products (like bioherbicides), and food preservatives. Collaborative efforts between chemists, biologists, and pharmacologists are crucial to fully exploit its therapeutic potential, while collaborations with environmental scientists can assess and mitigate potential ecological impacts. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


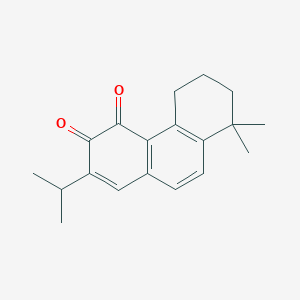
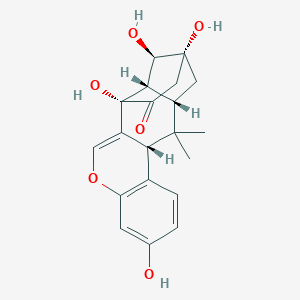
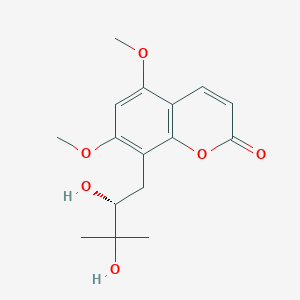

![1'-Benzyl-2-(4-methoxyphenyl)-9-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B191903.png)
